molecular formula C26H23N3O4S B3424416 PDGF RTK inhibitor CAS No. 347155-76-4

PDGF RTK inhibitor

Cat. No.: B3424416
CAS No.: 347155-76-4
M. Wt: 473.5 g/mol
InChI Key: ZXGIBSBJQLLUEE-UHFFFAOYSA-N
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Preparation Methods

Ki-11502 is synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. The synthetic route typically involves the formation of a thioxomethyl-benzamide structure, which is then coupled with a quinoline derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods for Ki-11502 are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Ki-11502 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinoline moiety, potentially altering its biological activity.

    Reduction: Reduction reactions can affect the thioxomethyl-benzamide structure, impacting its binding affinity to target receptors.

    Substitution: Substitution reactions, particularly on the aromatic rings, can lead to derivatives with different pharmacological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions are typically derivatives of Ki-11502 with modified functional groups .

Mechanism of Action

Ki-11502 exerts its effects by selectively inhibiting the phosphorylation, proliferation, and proteoglycan synthesis of the platelet-derived growth factor beta receptor in human vascular smooth muscle cells. It induces growth arrest, G0/G1 cell-cycle arrest, and apoptosis associated with the down-regulation of Bcl-2 family proteins in leukemia cells . The molecular targets include PDGFRα/β and FMS-like tyrosine kinase 3 (FLT3), and the pathways involved are the Akt, ERK, and STAT5 signaling pathways .

Comparison with Similar Compounds

Ki-11502 is compared with other receptor tyrosine kinase inhibitors such as imatinib, sunitinib, and sorafenib. Unlike imatinib, Ki-11502 is effective against imatinib-resistant PDGFRαT674I mutant . Sunitinib and sorafenib also target multiple kinases but have different selectivity profiles and clinical applications. Ki-11502’s unique selectivity against PDGFRα/β and its effectiveness against specific leukemia subsets highlight its uniqueness .

Similar compounds include:

Properties

IUPAC Name

N-[[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamothioyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-16-6-4-5-7-19(16)25(30)29-26(34)28-17-8-10-18(11-9-17)33-22-12-13-27-21-15-24(32-3)23(31-2)14-20(21)22/h4-15H,1-3H3,(H2,28,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGIBSBJQLLUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201128639
Record name N-[[[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]amino]thioxomethyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347155-76-4
Record name N-[[[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]amino]thioxomethyl]-2-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347155-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name KI-11502
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0347155764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[[[4-[(6,7-Dimethoxy-4-quinolinyl)oxy]phenyl]amino]thioxomethyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201128639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 347155-76-4
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Record name KI-11502
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Synthesis routes and methods

Procedure details

4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml), and ethanol (1 ml) to prepare a solution. Commercially available 2-methyl-1-benzenecarbonyl isothiocyanate (50 μl) was then added thereto, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (78 mg, yield 97%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
50 μL
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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